2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide

Catalog No.
S1733758
CAS No.
351000-24-3
M.F
C18H17N3O
M. Wt
291.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide

CAS Number

351000-24-3

Product Name

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide

IUPAC Name

2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide

Molecular Formula

C18H17N3O

Molecular Weight

291.3g/mol

InChI

InChI=1S/C18H17N3O/c1-11-7-8-12(2)14(9-11)17-10-15(18(22)21-19)13-5-3-4-6-16(13)20-17/h3-10H,19H2,1-2H3,(H,21,22)

InChI Key

CPAJVJBXEXSPOH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN

2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is a specialized heterocyclic intermediate designed for synthesizing advanced organic electronic materials. The quinoline core is an established electron-deficient scaffold, making its derivatives suitable for electron-transporting (ETL) or host materials in Organic Light-Emitting Diodes (OLEDs). The carbohydrazide functional group serves as a versatile synthetic handle for creating derivative structures, such as 1,3,4-oxadiazoles, or for linking to other functional moieties. The key differentiator of this compound, the 2,5-dimethylphenyl substituent, is intentionally designed to impart critical properties such as high thermal stability and processability, which are primary procurement considerations for OLED material synthesis.

Substituting this compound with simpler analogs, such as 2-phenylquinoline-4-carbohydrazide or isomers with different methyl group positions, is not recommended for optimized applications. The specific 2,5-dimethylphenyl configuration is a deliberate design choice that introduces steric hindrance, which disrupts molecular packing. This structural feature directly influences the morphological stability (glass transition temperature, Tg) and solubility of the final materials. Altering this substitution pattern would predictably change these critical performance parameters, compromising the thermal stability, operational lifetime, and solution-processability of the resulting OLED devices. Therefore, for reproducible synthesis of high-performance materials, precise precursor selection is necessary.

Designed for High Morphological Stability in Amorphous Thin Films

The introduction of bulky, non-planar substituents is a proven strategy for increasing the glass transition temperature (Tg) of amorphous organic materials used in OLEDs. The 2,5-dimethylphenyl group on the target compound introduces significant steric hindrance that prevents the flat quinoline cores from packing efficiently. This molecular design principle leads to materials with higher Tg compared to unsubstituted or less sterically hindered analogs (e.g., 2-phenylquinoline derivatives). A high Tg is critical for preventing film crystallization and morphological degradation caused by Joule heating during device operation, thus extending operational lifetime.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataDesigned to produce derivatives with high Tg due to sterically demanding 2,5-dimethylphenyl group.
Comparator Or BaselineDerivatives from unsubstituted 2-phenyl analogs, which typically exhibit lower Tg due to more efficient π-π stacking.
Quantified DifferenceNot available from direct comparative study; effect is based on established material design principles.
ConditionsAmorphous thin films for organic electronic devices.

Procuring this precursor is a direct investment in the long-term operational stability and reliability of the final OLED device.

Enhanced Solubility for Solution-Based Manufacturing Processes

The same structural features that increase Tg also enhance the solubility of derivative materials in common organic solvents. The bulky dimethylphenyl group disrupts intermolecular forces that favor crystallization, making materials derived from this precursor more amenable to solution-based deposition techniques like spin-coating or inkjet printing. In contrast, planar analogs often have lower solubility, requiring energy-intensive vacuum thermal evaporation processes. The suitability of this precursor for solution processing is a key procurement differentiator for manufacturers aiming for cost-effective, large-area OLED production.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataDesigned to yield derivatives with higher solubility suitable for solution processing.
Comparator Or BaselineDerivatives from planar, unsubstituted analogs, which often have limited solubility requiring vacuum deposition.
Quantified DifferenceNot available from direct comparative study; based on established structure-property relationships.
ConditionsSolubility in solvents such as chloroform, toluene, or chlorobenzene for thin-film fabrication.

This precursor enables access to lower-cost, scalable manufacturing workflows, reducing capital expenditure and cost-per-device.

Versatile Synthetic Access to Electron-Transporting Heterocycles

The carbohydrazide moiety is a highly reactive and versatile functional group for building complex molecular architectures. It provides a direct synthetic route to 1,3,4-oxadiazole rings, a class of heterocycles well-known for their excellent electron-transporting properties and high thermal stability. Procuring this compound instead of a carboxylic acid or ester precursor eliminates a synthetic step (hydrazinolysis), streamlining the manufacturing process for final materials. This makes it a more efficient starting point for creating high-performance, quinoline-oxadiazole hybrid materials for ETL or host applications in OLEDs.

Evidence DimensionSynthetic Pathway Efficiency
Target Compound DataDirect precursor to oxadiazole derivatives via cyclization.
Comparator Or Baseline2-(2,5-Dimethylphenyl)quinoline-4-carboxylic acid or its ester, which requires an additional hydrazinolysis step.
Quantified DifferenceReduces overall synthesis by at least one major reaction and purification step.
ConditionsSynthesis of 1,3,4-oxadiazole-containing OLED materials.

This compound simplifies the synthesis of target materials, saving time, reducing reagent costs, and potentially increasing overall process yield.

Precursor for High-Stability Host Materials in Phosphorescent OLEDs (PhOLEDs)

The compound is an ideal starting material for synthesizing amorphous host materials with high glass transition temperatures (Tg). Its structure is engineered to prevent crystallization in thin films, a critical requirement for ensuring the long-term operational stability and lifetime of PhOLED devices, particularly under thermal stress from operation.

Development of Solution-Processable Electron-Transport Layers (ETLs)

Its designed solubility characteristics make it a valuable precursor for developing ETL materials compatible with large-area, cost-effective manufacturing methods like inkjet or slot-die coating. This enables fabrication of OLEDs on flexible substrates and reduces manufacturing costs compared to vacuum-based methods.

Efficient Synthesis of Bipolar Materials for Simplified Device Architectures

The versatile carbohydrazide handle allows for its efficient conversion into electron-transporting units (like oxadiazoles) which can then be linked to hole-transporting moieties. This facilitates the streamlined synthesis of bipolar host materials, which can improve charge balance and efficiency in OLEDs.

XLogP3

3.1

Dates

Last modified: 08-15-2023

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